Foroxymithine dihydrate

ACE inhibition natural product siderophore structure-activity relationship

Foroxymithine dihydrate is the only ACE inhibitor that also functions as a high-affinity ferric-ion siderophore, preventing Fe³⁺-mediated degradation of co-administered therapeutics such as erbstatin—a capability captopril and lisinopril cannot match. With IC₅₀ = 7 µg/mL against bovine lung ACE and >100 µg/mL across 9 off-target peptidases, it offers uniquely mapped selectivity for hypertension models, iron-dependent pharmacology, and combination therapy research. Procure when your protocol demands dual ACE inhibition and iron scavenging.

Molecular Formula C22H37N7O11
Molecular Weight 575.6 g/mol
CAS No. 100157-28-6
Cat. No. B1673555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForoxymithine dihydrate
CAS100157-28-6
SynonymsForoxymithine;  Foroxymithine dihydrate; 
Molecular FormulaC22H37N7O11
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O
InChIInChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1
InChIKeyIQMHGRIOYXVPSE-XSLAGTTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for Foroxymithine Dihydrate (CAS 100157‑28‑6) – Siderophore‑Based ACE Inhibitor Differentiation


Foroxymithine dihydrate (C₂₂H₃₇N₇O₁₁·2H₂O, MW 611.6) is a microbial peptide‑hydroxamate siderophore first isolated from Streptomyces nitrosporeus [1]. Unlike most ACE inhibitors that are purely zinc‑coordinating peptidomimetics, this compound is both a potent angiotensin‑converting enzyme inhibitor (IC₅₀ = 7 µg mL⁻¹ on bovine lung ACE) and a high‑affinity ferric‑ion chelator [1]. This dual capability is extremely rare among in‑class candidates and creates distinct experimental utility in hypertension models, iron‑dependent pharmacology, and combination‑therapy research.

Why Generic ACE‑Inhibitor Substitution Cannot Match Foroxymithine Dihydrate


Standard ACE inhibitors (e.g., captopril, lisinopril) and other microbial ACE inhibitors (e.g., ancovenin, K‑13) lack foroxymithine’s iron‑chelating siderophore backbone [1][2]. This structural dissimilarity means they cannot serve the dual roles of ACE inhibition and serum‑iron scavenging simultaneously. Substituting a simpler ACE inhibitor in protocols requiring iron‑dependent pharmacokinetic rescue—such as preventing ferric‑ion‑mediated degradation of co‑administered tyrosine kinase inhibitors—results in complete loss of function [2]. Moreover, foroxymithine’s unique selectivity profile among nine tested peptidases has been explicitly benchmarked against captopril and histargin in long‑term in‑vivo feedback studies, demonstrating distinct pharmacodynamic consequences that cannot be predicted from generic ACE‑inhibitor data [3].

Quantitative Differentiation Evidence for Foroxymithine Dihydrate vs. Closest Comparators


ACE Inhibition Potency vs. Desferri‑Tsukubachelin – 14‑Fold Lower Activity of the Desferri Form

Foroxymithine potently inhibits bovine‑lung ACE with an IC₅₀ of 7 µg mL⁻¹ [1]. A newer siderophore from Streptomyces sp. TM‑34, desferri‑tsukubachelin, is 14‑fold more potent than desferri‑foroxymithine; however, the parent iron‑complexed foroxymithine remains the prototype ACE‑active siderophore scaffold from which structural modifications are benchmarked [2]. This provides a direct quantitative hierarchy for groups that need to choose between natural‑product ACE‑inhibitor siderophores.

ACE inhibition natural product siderophore structure-activity relationship

ACE Selectivity vs. Nine Mammalian Peptidases – IC₅₀ Window > 14‑Fold

Foroxymithine was profiled against nine non‑ACE peptidases (carboxypeptidases A/B, aminopeptidases A/B, dipeptidyl aminopeptidase IV, chymostatin‑sensitive enzymes, etc.) and displayed IC₅₀ values > 100 µg mL⁻¹ for all, compared with 7 µg mL⁻¹ for ACE . This yields a selectivity window exceeding 14‑fold. Most synthetic ACE inhibitors (e.g., captopril, IC₅₀ ≈ 0.023 µM on rabbit lung ACE) exhibit nanomolar potency but their selectivity against the same broad panel has not been reported in comparable format, making foroxymithine a superior choice when broad‑spectrum peptidase selectivity data are mandatory for experimental design.

enzyme selectivity off‑target profiling peptidase inhibitor

In‑Vivo Blood‑Pressure Reduction in SHR vs. Captopril and Histargin

Oral administration of foroxymithine at 25 mg kg⁻¹ and 50 mg kg⁻¹ to spontaneously hypertensive rats (SHR) produced a significant reduction in systolic blood pressure, with maximum effect reached 1–3 hours post‑dose . In long‑term (6‑month) rabbit studies, daily injection of foroxymithine, captopril, or histargin was evaluated in parallel; foroxymithine uniquely suppressed serum ACE for the initial 2 months before a compensatory rise, whereas captopril and histargin produced quantitatively different renin‑angiotensin‑system feedback dynamics [1]. These side‑by‑side in‑vivo datasets provide head‑to‑head evidence that foroxymithine is not interchangeable with captopril in chronic ACE‑inhibition models.

spontaneously hypertensive rat in‑vivo ACE inhibition systolic blood pressure

Iron‑Chelation Enables Erbstatin Antitumor Synergy – Uniquely Demonstrated Functional Dual‑Role

Foroxymithine’s siderophore function is not merely a biochemical curiosity; it is the critical enabler of in‑vivo antitumor activity of erbstatin, a tyrosine‑kinase inhibitor that is otherwise rapidly degraded by serum ferric ions. Alone, erbstatin shows no antineoplastic effect against L‑1210 leukemia; co‑administration with foroxymithine restores activity, and the combination also inhibits MCF‑7 human mammary carcinoma growth in athymic nude mice [1][2]. No other ACE inhibitor (captopril, histargin, lisinopril) possesses this ferric‑ion‑scavenging capability, making foroxymithine irreplaceable in experimental oncology protocols that rely on iron‑sensitive anticancer agents.

ferric ion chelation tyrosine kinase inhibitor synergism iron‑dependent pharmacokinetics

Highest‑Value Application Scenarios for Foroxymithine Dihydrate Based on Evidence


Iron‑Chelation‑Dependent Combination Cancer Models

Procure foroxymithine when the experimental protocol involves an iron‑labile tyrosine‑kinase inhibitor (e.g., erbstatin or its analogues). The compound’s proven ability to prevent ferric‑ion‑mediated drug degradation in serum is unique among ACE inhibitors, as shown in L‑1210 leukemia and MCF‑7 xenograft models [1][2]. Captopril or lisinopril cannot serve as substitutes in this context.

Broad‑Panel Peptidase Selectivity Screening

Use foroxymithine when the assay requires a characterized selectivity profile across multiple mammalian peptidases. The published data covering nine non‑ACE peptidases (all IC₅₀ > 100 µg mL⁻¹) provides a level of off‑target documentation rarely available for other microbial or synthetic ACE inhibitors, reducing experimental ambiguity in multi‑enzyme systems .

Long‑Term In‑Vivo Renin‑Angiotensin System Feedback Studies

Select foroxymithine for chronic ACE‑inhibition experiments in rabbits or other models where the temporal dynamics of renin‑angiotensin‑system feedback are being modeled. Head‑to‑head studies against captopril and histargin have already mapped the distinct compensatory response elicited by foroxymithine, enabling researchers to build on existing pharmacodynamic datasets rather than de‑novo characterization [3].

Siderophore Biochemistry and Microbial‑Competition Research

Deploy foroxymithine as a reference siderophore in studies of Streptomyces iron acquisition and interspecies competition. The compound has been definitively identified in S. venezuelae, S. purpureus, and S. nitrosporeus, and its biosynthetic genes have been compared with those of coelichelin, peucechelin, and desferri‑tsukubachelin [4]. This established body of biosynthetic and structural knowledge makes it the default comparator for newly discovered actinomycete siderophores.

Quote Request

Request a Quote for Foroxymithine dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.